molecular formula C20H19ClN4O2S B2815447 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine CAS No. 1021070-50-7

3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Cat. No.: B2815447
CAS No.: 1021070-50-7
M. Wt: 414.91
InChI Key: WEXCFYNJSSMJTG-UHFFFAOYSA-N
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Description

3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a 4-(3-chlorophenylsulfonyl)piperazine moiety and at the 6-position with a phenyl group. The sulfonyl group on the piperazine ring enhances electronegativity and may influence receptor binding, while the phenyl substituent on pyridazine contributes to hydrophobic interactions.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c21-17-7-4-8-18(15-17)28(26,27)25-13-11-24(12-14-25)20-10-9-19(22-23-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXCFYNJSSMJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key structural differences and reported activities of analogs:

Compound Name (or Identifier) Piperazine Substituent Pyridazine Substituent Biological Activities Reference ID
Target Compound 4-(3-Chlorophenylsulfonyl) 6-Phenyl Not explicitly reported -
3-Chloro-6-[4-(2-fluorophenyl)piperazine] 4-(2-Fluorophenyl) 3-Chloro Anticonvulsant (MES and scMet tests)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]}piperazinyl-pyridazine 4-[3-(4-Chlorophenoxy)propyl] 3-Chloro Anti-bacterial, anti-viral
3-(4-((3-Chlorophenyl)sulfonyl)piperazinyl)-6-(3-methylpyrazol-1-yl)pyridazine 4-(3-Chlorophenylsulfonyl) 6-(3-Methylpyrazole) Not explicitly reported
N-Piperazinylalkyl succinimide derivatives Varied alkyl/aryl groups Succinimide core Anticonvulsant (MES and scMet tests)

Key Observations:

The 3-(4-chlorophenoxy)propyl chain in ’s compound may increase lipophilicity, possibly improving membrane permeability for anti-bacterial applications .

Pyridazine Substituents:

  • The 6-phenyl group in the target compound contrasts with 3-chloro or 3-methylpyrazole substituents in analogs. Phenyl groups are associated with π-π stacking in receptor binding, whereas pyrazole rings may engage in hydrogen bonding .

Core Modifications: Pyridazinone derivatives (e.g., hydrolyzed forms in ) exhibit reduced aromaticity compared to pyridazine, which could alter pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. Key steps include:

  • Sulfonylation : Introducing the 3-chlorophenylsulfonyl group to the piperazine moiety using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Coupling : Linking the piperazine-sulfonyl intermediate to the pyridazine ring via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled heating (60–80°C) .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Yield optimization relies on solvent selection (e.g., DMF for polar intermediates) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR validate the integration of aromatic protons (pyridazine and phenyl groups) and sulfonamide linkages. 2D NMR (e.g., HSQC, HMBC) resolves complex coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns, critical for distinguishing regioisomers .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity, using C18 columns and acetonitrile/water gradients .

Q. What are the primary biological activities reported for structurally related pyridazine derivatives?

  • Methodological Answer : Analogous compounds exhibit:

  • Antimicrobial Activity : Evaluated via microdilution assays against Gram-positive bacteria (e.g., S. aureus), with MIC values ranging 8–32 µg/mL .
  • Antiviral Potential : Screening in cell-based assays (e.g., HIV-1 protease inhibition) using fluorescence resonance energy transfer (FRET) substrates .
  • Receptor Modulation : Piperazine-containing derivatives often target serotonin (5-HT₁A) or dopamine receptors, assessed via radioligand binding assays .

Q. How do physical-chemical properties (e.g., solubility, logP) influence experimental design?

  • Methodological Answer :

  • Solubility : Low aqueous solubility (common for sulfonamides) necessitates DMSO stock solutions for in vitro assays, with concentrations validated by nephelometry to avoid precipitation .
  • logP : Calculated logP ~3.2 (via ChemDraw) indicates moderate lipophilicity, guiding formulation for pharmacokinetic studies (e.g., PEG-based carriers for oral delivery) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the 3-chlorophenyl group (e.g., replacing Cl with F or CF₃) and assess binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Scaffold Hopping : Replace pyridazine with triazolo-pyridazine (as in ) to enhance metabolic stability, followed by CYP450 inhibition assays .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., sulfonyl oxygen interactions) .

Q. What strategies resolve contradictions in reported biological activity data across similar compounds?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line, serum concentration) to eliminate variability. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences .
  • Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL database) and apply multivariate regression to identify confounding factors (e.g., stereochemistry, salt forms) .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase II) to resolve binding modes. Soaking experiments at 1.8–2.2 Å resolution reveal key hydrophobic/ionic interactions .
  • Mutagenesis : Generate receptor mutants (e.g., 5-HT₁A S5.43A) via site-directed mutagenesis and measure cAMP accumulation to pinpoint critical residues .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMET Predictor™ to estimate hepatic extraction (e.g., high first-pass metabolism predicted for sulfonamides) and Ames test toxicity .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding to hERG channels, a common off-target for arrhythmia risk .

Q. What in vitro models validate therapeutic potential in disease contexts?

  • Methodological Answer :

  • Neuroinflammation Models : Test in BV-2 microglial cells stimulated with LPS, measuring TNF-α suppression via ELISA .
  • Cancer Models : Evaluate antiproliferative effects in 3D spheroids (e.g., HCT-116 colon cancer) using IncuCyte live-cell imaging .

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